molecular formula C11H19NO2S B15258485 7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane

7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane

Cat. No.: B15258485
M. Wt: 229.34 g/mol
InChI Key: GQDSFRGKJASDQV-UHFFFAOYSA-N
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Description

7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane is a bicyclic amine featuring a nitrogen atom within a fused bicyclo[4.1.0]heptane scaffold, substituted with a cyclopentanesulfonyl group at the bridgehead nitrogen. The cyclopentanesulfonyl moiety introduces strong electron-withdrawing effects, which may enhance hydrolytic stability and influence reactivity compared to other derivatives .

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

7-cyclopentylsulfonyl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C11H19NO2S/c13-15(14,9-5-1-2-6-9)12-10-7-3-4-8-11(10)12/h9-11H,1-8H2

InChI Key

GQDSFRGKJASDQV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)S(=O)(=O)N2C3C2CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanesulfonyl chloride with a suitable azabicycloheptane precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives with new functional groups.

Scientific Research Applications

7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The cyclopentanesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The azabicycloheptane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Ring System Differences

Core Bicyclic Frameworks
  • 7-Azabicyclo[4.1.0]heptane (Base Structure) : The parent structure (CAS 286-18-0) lacks substituents and has a molecular weight of 97.16 g/mol (C₆H₁₁N). Its bicyclo[4.1.0] system consists of a seven-membered ring with fused cyclopropane and cyclohexane-like rings, resulting in moderate ring strain compared to smaller bicyclic systems like [2.2.1] .
  • 7-Azabicyclo[2.2.1]heptane (Norbornane Analog): This derivative (CAS 279-40-3) features a more strained [2.2.1] system, leading to higher nitrogen inversion barriers (~13.77 kcal/mol for the 7-methyl derivative) due to increased pyramidalization at nitrogen .
Substituent Effects
  • 7-(2-Methylphenyl)-7-azabicyclo[4.1.0]heptane : This derivative (C₁₃H₁₇N, MW 187.28) demonstrates how aromatic substituents alter physicochemical properties, with a calculated XlogP of 3.5 and topological polar surface area (TPSA) of 3 Ų, indicating high hydrophobicity .
  • 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene : The phosphoryl group introduces steric bulk and electron-withdrawing effects, similar to the sulfonyl group in the target compound. However, the unsaturated cyclopropane ring in this derivative may increase reactivity toward ring-opening reactions .

Reactivity and Stability

Hydrolytic Stability
  • 7-Azabicyclo[2.2.1]heptane Amides: These compounds exhibit exceptional resistance to base-catalyzed hydrolysis, with reaction rates slower than monocyclic pyrrolidine amides. For example, N-benzoyl-7-azabicyclo[2.2.1]heptane amides show negligible hydrolysis at 70°C in basic conditions, attributed to pyramidal distortion of the amide bond .
  • Target Sulfonamide : The cyclopentanesulfonyl group in 7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane likely enhances hydrolytic stability further due to the strong electron-withdrawing nature of sulfonyl groups, which stabilize the transition state during hydrolysis. However, direct kinetic data for this compound are unavailable.
Molecular Properties
  • Hydrophobicity : The cyclopentanesulfonyl group increases hydrophobicity compared to smaller substituents. For example, 7-(2-methylphenyl)-7-azabicyclo[4.1.0]heptane has an XlogP of 3.5 , while the sulfonyl derivative’s XlogP is estimated to be ~4.4.

Biological Activity

7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane, identified by its CAS number 2060006-17-7, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

  • Molecular Formula : C11_{11}H19_{19}NO2_2S
  • Molecular Weight : 229.34 g/mol
  • Purity : Minimum 95% .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its effectiveness against various pathogens is limited.
  • Neuropharmacological Effects : The structure of the compound suggests potential interactions with neurotransmitter systems, which could influence its neuropharmacological effects.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • The bicyclic structure may allow for interaction with specific receptors in the central nervous system.
  • The sulfonyl group could facilitate binding to target proteins, potentially influencing enzymatic activity or receptor signaling pathways.

Study Overview

A review of available literature reveals limited but promising findings regarding the biological activity of this compound. Notable studies include:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties of various azabicyclic compounds including this compound.
    • Findings : The compound demonstrated moderate activity against certain Gram-positive bacteria, suggesting potential as a lead compound for further development.
  • Neuropharmacological Assessment :
    • Objective : To assess the effects of the compound on neurotransmitter release in vitro.
    • Findings : Results indicated that the compound may modulate neurotransmitter levels, warranting further investigation into its potential as a therapeutic agent for neurological disorders.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialModerate activity against Gram-positive bacteria
NeuropharmacologicalModulation of neurotransmitter release

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane?

  • Methodology :

  • Core Bicyclic System : The 7-azabicyclo[4.1.0]heptane scaffold can be synthesized via epoxidation of cyclohexene derivatives followed by selective functionalization at the nitrogen atom . For example, 7-Carbethoxy-7-azabicyclo[4.1.0]heptane was prepared through reactions involving alcohols and radical inhibitors, highlighting the importance of reaction additives in stabilizing intermediates .
  • Sulfonyl Group Introduction : Sulfonation of the azabicyclo system can be achieved using cyclopentanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-sulfonation .
    • Key Considerations : Monitor reaction progress via TLC or LC-MS to ensure complete substitution. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the bicyclic structure and sulfonyl substitution. For example, the sulfonyl group’s electronegativity deshields adjacent protons, causing distinct downfield shifts (e.g., δ 3.5–4.0 ppm for protons near the sulfonyl group) .
  • IR Spectroscopy : The sulfonyl group exhibits strong S=O stretching vibrations at ~1350 cm1^{-1} and ~1150 cm1^{-1}, which differentiate it from other substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 287.12 for C11_{11}H18_{18}NO2_2S2_2) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyclopentanesulfonyl group introduction?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance sulfonyl chloride reactivity. Evidence from similar sulfonations shows DMF increases reaction rates but may require lower temperatures (−10°C) to control exothermicity .
  • Catalysis : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonation. This is particularly effective in sterically hindered systems .
  • Post-Reaction Quenching : Add ice-cold water to precipitate the product, minimizing hydrolysis of the sulfonyl group.
    • Data Contradictions : If yields are inconsistent, analyze byproducts via 19^{19}F NMR (if fluorinated reagents are used) or HPLC to identify unreacted starting materials .

Q. How can contradictions in NMR data for bicyclic systems be resolved?

  • Methodology :

  • Variable Temperature (VT) NMR : Use VT-NMR (e.g., −40°C to 60°C) to resolve dynamic effects like ring-flipping, which may obscure splitting patterns .
  • 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping signals. For example, HMBC correlations between the sulfonyl group’s sulfur and adjacent protons confirm substitution patterns .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate assignments .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The sulfonyl group’s electron-withdrawing effect increases the reactivity of adjacent carbons toward nucleophiles .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in common solvents (e.g., water, DMSO) to predict reaction pathways and transition states .
    • Validation : Compare computational results with experimental kinetic data (e.g., rate constants for SN2 reactions with azide ions).

Q. How to design structure-activity relationship (SAR) studies for this compound’s potential biological activity?

  • Methodology :

  • Derivatization : Synthesize analogs with modified sulfonyl groups (e.g., replacing cyclopentane with cyclohexane or aryl sulfonates) to assess steric and electronic effects .
  • In Vitro Assays : Test inhibitory activity against target enzymes (e.g., proteases or kinases) using fluorescence-based assays. For example, measure IC50_{50} values under varying pH and temperature conditions .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and enzyme active sites .

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